molecular formula C9H12O2 B3031902 4-Ethoxy-2-methylphenol CAS No. 84822-50-4

4-Ethoxy-2-methylphenol

Cat. No.: B3031902
CAS No.: 84822-50-4
M. Wt: 152.19 g/mol
InChI Key: OQXIJGPDWSLQPF-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylphenol is an organic compound with the molecular formula C9H12O2. It is a type of phenol, characterized by the presence of an ethoxy group (-OCH2CH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxy-2-methylphenol can be synthesized through several methods. One common approach involves the ethylation of 2-methylphenol (o-cresol) using ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound can be produced via a similar ethylation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Saturated phenolic derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-Ethoxy-2-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying the behavior of phenolic compounds in biological systems.

    Medicine: Research explores its potential as an antioxidant and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methylphenol involves its interaction with various molecular targets. As a phenolic compound, it can donate hydrogen atoms, acting as an antioxidant. This property allows it to neutralize free radicals and prevent oxidative damage in biological systems. The ethoxy and methyl groups influence its reactivity and interaction with enzymes and other proteins.

Comparison with Similar Compounds

    4-Ethoxyphenol: Lacks the methyl group, making it less hydrophobic.

    2-Methylphenol (o-Cresol): Lacks the ethoxy group, affecting its solubility and reactivity.

    4-Methoxy-2-methylphenol: Has a methoxy group instead of an ethoxy group, altering its chemical properties.

Uniqueness: 4-Ethoxy-2-methylphenol is unique due to the presence of both ethoxy and methyl groups, which confer specific solubility, reactivity, and aromatic properties. These characteristics make it valuable in various chemical and industrial applications.

Properties

IUPAC Name

4-ethoxy-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXIJGPDWSLQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607543
Record name 4-Ethoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84822-50-4
Record name 4-Ethoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-2-methylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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